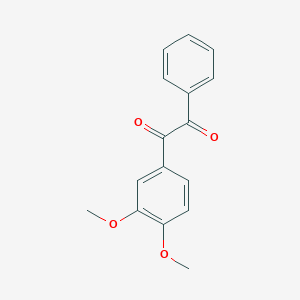
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzil core with two aromatic rings substituted with methoxy groups, making it a subject of interest in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with benzil in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired diketone product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Diols or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in photochemical reactions.
作用機序
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and interaction with DNA .
類似化合物との比較
3,4-Dimethoxyphenethylamine: A related compound with similar methoxy substitutions but different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Another compound with similar aromatic substitutions but different functional groups.
特性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C16H14O4/c1-19-13-9-8-12(10-14(13)20-2)16(18)15(17)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChIキー |
MTMHGMFUQCGDIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















